(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

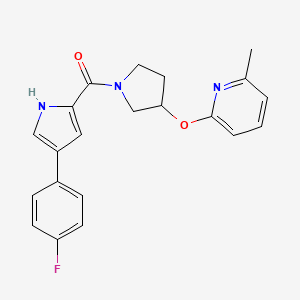

This compound features a 4-fluorophenyl-substituted pyrrole core linked via a methanone bridge to a pyrrolidine ring bearing a 6-methylpyridinyl-oxy substituent.

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-14-3-2-4-20(24-14)27-18-9-10-25(13-18)21(26)19-11-16(12-23-19)15-5-7-17(22)8-6-15/h2-8,11-12,18,23H,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXSNVFYCCGKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of fluorophenyl-pyrrole and pyridine-oxy-pyrrolidine moieties. Key analogues from the evidence include:

1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone ()

- Key Differences: Lacks the pyridine-oxy group; instead, it has a dimethyl-substituted pyrrole and an ethanone linker.

- Biological Relevance : Acts as a USP14 inhibitor, highlighting the importance of the fluorophenyl-pyrrole motif in protease binding .

(6-Fluoro-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone ()

- Key Differences : Replaces pyrrolidine with piperidine and incorporates a pyrazolo-pyrimidine group.

- Biological Relevance: Implied kinase inhibition activity, suggesting that pyridine-oxy-piperidine/methanone systems are viable for ATP-binding pocket interactions .

- Impact of Ring Size: Piperidine (6-membered) vs.

(2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone ()

- Key Differences : Substitutes fluorine with chlorine on the phenyl ring and uses a pyrazolo-pyridine instead of pyrrole.

- Impact of Halogenation : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter electronic effects and metabolic stability .

Quantitative Structural and Property Comparison

*LogP values estimated using fragment-based methods.

Research Findings on Structural Similarity and Activity

- Similarity Principles : The "similar property principle" () suggests that structural analogues like those above may share target affinities. For example, fluorophenyl groups enhance binding to hydrophobic pockets in USPs and kinases, while pyridine/pyrrolidine systems improve solubility .

- Activity Cliffs: Minor structural changes (e.g., fluorine → chlorine in ) can lead to significant activity differences, emphasizing the need for precise substituent optimization .

- Electrochemical Properties: notes that even small structural variations (e.g., pyrrolidine vs. piperidine) can alter redox behavior, impacting metabolic stability .

Methodological Considerations in Similarity Assessment

- Fingerprint-Based Metrics : Tanimoto and Dice coefficients () are commonly used to quantify similarity. For example, the target compound and ’s USP14 inhibitor may share a Tanimoto score >0.7 due to the fluorophenyl-pyrrole core .

- Virtual Screening Limitations: highlights that dissimilarity in linker regions (e.g., methanone vs. ethanone) can lead to false negatives in activity predictions .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The compound can be synthesized via a multi-step approach involving:

- Pyrrole core formation : Cyclocondensation of fluorophenyl-substituted precursors under reflux with xylene and chloranil (a dehydrogenation agent), followed by NaOH treatment to isolate intermediates .

- Pyrrolidinyl ether coupling : Introduction of the 3-((6-methylpyridin-2-yl)oxy)pyrrolidine moiety via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like NaH or triphenylphosphine .

- Purification : Recrystallization from methanol or column chromatography to achieve >95% purity, with yields typically ranging from 40% to 65% depending on steric hindrance .

Q. How is the compound structurally characterized, and what analytical methods are prioritized?

- X-ray crystallography : Resolves bond angles (e.g., 122.5° for the pyrrole C-C-N bond) and confirms stereochemistry at the pyrrolidinyl oxygen .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and pyridyl groups) and pyrrolidinyl methine protons (δ 3.5–4.2 ppm) .

- IR : Stretching vibrations for ketone (C=O at ~1680 cm⁻¹) and ether (C-O at ~1240 cm⁻¹) groups .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles) due to potential toxicity (H302: harmful if swallowed). Avoid dust formation .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the pyrrolidinyl ether .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Vary parameters like solvent polarity (toluene vs. DMF), temperature (80–120°C), and catalyst loading (5–15 mol% Pd for coupling steps) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time from 30 hours (conventional reflux) to 2–4 hours while maintaining >90% yield .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Bioisosteric replacement : Substitute the 6-methylpyridyl group with 5-methylpyrazinyl (logP reduction by 0.5) or fluorophenyl (increased metabolic stability) .

- Fragment-based screening : Test truncated analogs (e.g., removing the pyrrolidinyl methanone group) to identify essential pharmacophores .

Q. How can computational modeling predict its target binding interactions?

- Molecular docking : Use the SMILES string

C1=CC(=C(C=C1)F)C2=CC(=CN2)C(=O)N3CCC(C3)OC4=CC=CC(=N4)Cto model interactions with kinase targets (e.g., MAPK or PI3K) . - MD simulations : Analyze stability of hydrogen bonds between the fluorophenyl group and active-site residues (e.g., Lys123 in PI3Kγ) over 100-ns trajectories .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical studies?

Q. How to assess chemical stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.